Cas no 530102-74-0 (1,2-Difluoro-4-(sulfinylamino)benzene)

1,2-Difluoro-4-(sulfinylamino)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3,4-difluoro-N-sulfinyl-
- 1,2-difluoro-4-(sulfinylamino)benzene
- 530102-74-0
- 3,4-Difluoro-N-sulfinylbenzenamine
- ALBB-026560
- LS-09095
- H35669
- DTXSID001296133
- AKOS017259299
- benzene, 1,2-difluoro-4-(sulfinylamino)-
- MFCD26792673
- 3,4-DIFLUORO-N-(OXO-??-SULFANYLIDENE)ANILINE
- 1,2-Difluoro-4-(sulfinylamino)benzene
-
- Inchi: InChI=1S/C6H3F2NOS/c7-5-2-1-4(9-11-10)3-6(5)8/h1-3H
- InChI Key: GAWQCKNXLDCYSI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 174.99034122Da
- Monoisotopic Mass: 174.99034122Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30.4Ų
1,2-Difluoro-4-(sulfinylamino)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI96727-5g |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | >95% | 5g |
$787.00 | 2024-04-19 | |
A2B Chem LLC | AI96727-1g |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
A2B Chem LLC | AI96727-500mg |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
TRC | D133430-1000mg |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | 1g |
$ 480.00 | 2022-06-05 | ||
TRC | D133430-500mg |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | 500mg |
$ 300.00 | 2022-06-05 | ||
TRC | D133430-250mg |
1,2-Difluoro-4-(sulfinylamino)benzene |
530102-74-0 | 250mg |
$ 185.00 | 2022-06-05 |
1,2-Difluoro-4-(sulfinylamino)benzene Related Literature
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2. Book reviews
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 1,2-Difluoro-4-(sulfinylamino)benzene
Introduction to 1,2-Difluoro-4-(sulfinylamino)benzene (CAS No. 530102-74-0)
1,2-Difluoro-4-(sulfinylamino)benzene, identified by the Chemical Abstracts Service registry number 530102-74-0, is a fluorinated aromatic compound featuring a sulfinylamino substituent. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique structural and electronic properties, which make it a promising candidate for the development of novel therapeutic agents.
The presence of both fluorine atoms and a sulfinylamino group in the benzene ring imparts distinct characteristics to this compound. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of pharmaceuticals. On the other hand, the sulfinylamino group introduces a polar moiety that can facilitate interactions with biological targets. The combination of these features makes 1,2-Difluoro-4-(sulfinylamino)benzene a versatile scaffold for drug discovery.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential applications in various therapeutic areas. For instance, studies have demonstrated that fluorine substitution can significantly improve the bioavailability and efficacy of small-molecule drugs. The sulfinylamino group further enhances the compound's potential by providing a hydrogen bond donor/acceptor site, which is crucial for receptor binding.
One of the most compelling aspects of 1,2-Difluoro-4-(sulfinylamino)benzene is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives with enhanced biological activity. For example, modifications at the fluoro-substituted positions have led to compounds with improved selectivity against specific enzymes or receptors. Similarly, variations in the sulfinylamino moiety have resulted in altered pharmacological properties.
Recent advancements in computational chemistry have further accelerated the development of novel derivatives of 1,2-Difluoro-4-(sulfinylamino)benzene. Molecular modeling studies have been instrumental in predicting the binding modes of these compounds to biological targets, thereby guiding the design of more effective drug candidates. These computational approaches have been complemented by experimental validations, which have confirmed the predicted interactions and functionalities.
The synthesis of 1,2-Difluoro-4-(sulfinylamino)benzene presents unique challenges due to the presence of both fluorine and sulfinyl groups. However, recent methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale. For instance, transition-metal-catalyzed reactions have been employed to introduce fluorine atoms efficiently, while palladium-catalyzed cross-coupling reactions have been used to incorporate the sulfinylamino group.
From a pharmaceutical perspective, 1,2-Difluoro-4-(sulfinylamino)benzene has shown promise in several disease areas. In oncology, for example, derivatives of this compound have demonstrated inhibitory effects on kinases and other enzymes involved in cancer progression. Additionally, studies suggest that modifications based on this scaffold could lead to novel antiviral agents by targeting viral proteases or polymerases.
The role of fluorine in modulating drug metabolism has also been extensively studied with 1,2-Difluoro-4-(sulfinylamino)benzene as a model compound. Fluorinated drugs often exhibit longer half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450. This property is particularly valuable for drugs that require prolonged action or frequent dosing.
In conclusion,1,2-Difluoro-4-(sulfinylamino)benzene (CAS No. 530102-74-0) represents a fascinating molecule with significant potential in medicinal chemistry and drug development. Its unique structural features enable diverse applications across multiple therapeutic areas, and ongoing research continues to uncover new possibilities for its utilization. As our understanding of fluorinated compounds evolves,1,2-Difluoro-4-(sulfinylamino)benzene is poised to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.
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